N-(oxan-4-yl)aminosulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(sulfamoylamino)oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S/c6-11(8,9)7-5-1-3-10-4-2-5/h5,7H,1-4H2,(H2,6,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBVAWQDPGGWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Oxan 4 Yl Aminosulfonamide and Structural Analogs
General Principles of Aminosulfonamide Synthesis
The construction of the aminosulfonamide linkage is a well-established transformation in organic chemistry. The most common strategies involve the reaction of an amine with a sulfonyl chloride or the reductive coupling of a sulfonamide with an aldehyde or ketone.
Nucleophilic Substitution Reactions with Sulfonyl Chlorides
The most traditional and widely employed method for the synthesis of sulfonamides is the nucleophilic substitution reaction between a primary or secondary amine and a sulfonyl chloride. researchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.
The choice of base is crucial for the success of the reaction and can range from organic bases like pyridine (B92270) or triethylamine (B128534) to inorganic bases such as sodium carbonate or potassium carbonate. researchgate.net The reaction is versatile and can be applied to a wide range of amines and sulfonyl chlorides, allowing for the synthesis of a diverse library of sulfonamide derivatives.
Table 1: Examples of Aminosulfonamide Synthesis via Nucleophilic Substitution
| Amine | Sulfonyl Chloride | Base | Solvent | Yield (%) |
| Aniline | Benzenesulfonyl chloride | Pyridine | Dichloromethane (B109758) | 95 |
| Cyclohexylamine | Toluenesulfonyl chloride | Triethylamine | Tetrahydrofuran | 92 |
| Morpholine | Methanesulfonyl chloride | Potassium carbonate | Acetonitrile (B52724) | 88 |
This table presents illustrative examples of typical reaction conditions and yields for the synthesis of aminosulfonamides via nucleophilic substitution.
Reductive Alkylation and Arylation Strategies for Sulfonamides
Reductive amination involves the reaction of a sulfonamide with an aldehyde or ketone in the presence of a reducing agent to form an N-alkylsulfonamide. Common reducing agents include sodium borohydride, sodium cyanoborohydride, and hydrogen gas with a metal catalyst. This method is advantageous for its mild reaction conditions and broad substrate scope.
Recent advancements have also focused on the direct N-arylation of sulfonamides using cross-coupling reactions. Catalytic systems, often based on palladium or copper, can facilitate the coupling of sulfonamides with aryl halides or boronic acids. organic-chemistry.org These methods have significantly expanded the toolkit for the synthesis of N-arylsulfonamides, which are prevalent in many biologically active compounds.
Specific Strategies for Incorporating the Oxan-4-yl Moiety
The introduction of the oxan-4-yl group, also known as the tetrahydropyran-4-yl group, is a key step in the synthesis of N-(oxan-4-yl)aminosulfonamide. This can be achieved by utilizing 4-aminotetrahydropyran (B1267664) as a key building block or by modifying a precursor containing the oxane ring.
Amidation and Sulfonylation Routes Involving 4-Aminotetrahydropyran Derivatives
A straightforward and common approach to synthesize this compound and its analogs is the direct reaction of 4-aminotetrahydropyran with a suitable sulfonyl chloride. google.com This reaction follows the general principle of nucleophilic substitution described earlier. 4-Aminotetrahydropyran, a commercially available cyclic amine, serves as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride.
The reaction conditions are typically mild, involving an appropriate base and solvent to facilitate the reaction and neutralize the acid byproduct. The versatility of this method allows for the synthesis of a wide range of N-(oxan-4-yl)aminosulfonamides by simply varying the sulfonyl chloride reactant.
Table 2: Synthesis of this compound Analogs
| Sulfonyl Chloride | Base | Solvent | Product | Yield (%) |
| Benzenesulfonyl chloride | Triethylamine | Dichloromethane | N-(oxan-4-yl)benzenesulfonamide | 90 |
| Methanesulfonyl chloride | Pyridine | Chloroform | N-(oxan-4-yl)methanesulfonamide | 85 |
| 4-Toluenesulfonyl chloride | Sodium carbonate | Acetonitrile | 4-Methyl-N-(oxan-4-yl)benzenesulfonamide | 92 |
This table illustrates the synthesis of various this compound analogs using the amidation/sulfonylation of 4-aminotetrahydropyran with different sulfonyl chlorides.
Conversion of Carboxylic Acid Precursors to Sulfonamide Bioisosteres via Photocatalysis
A more modern and innovative approach involves the conversion of carboxylic acid precursors into their sulfonamide bioisosteres through photocatalysis. benthamscience.comnsf.govresearchgate.net This method offers a powerful alternative to traditional synthetic routes, particularly for accessing novel sulfonamide structures. The reaction typically involves the activation of a carboxylic acid under photoredox conditions to generate a radical intermediate, which then reacts with a sulfur dioxide surrogate and an amine.
For the synthesis of this compound, a suitable carboxylic acid precursor bearing the oxane ring, such as oxane-4-carboxylic acid, could be employed. This strategy allows for a convergent synthesis where the oxan-4-yl moiety is already incorporated into one of the starting materials. This photocatalytic approach is noted for its mild reaction conditions and high functional group tolerance. fao.org
Advanced Synthetic Approaches and Process Optimization
For large-scale production, continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. The implementation of flow processes for the synthesis of sulfonamides is an active area of research with the potential to significantly impact the manufacturing of these important compounds.
Mechanochemical and Electrochemical Synthesis Techniques
Modern synthetic chemistry is increasingly focused on the development of sustainable and efficient methodologies that minimize waste and energy consumption. In the context of this compound and its structural analogs, mechanochemical and electrochemical approaches represent promising green alternatives to conventional solution-phase synthesis.
Mechanochemical Synthesis
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent route to sulfonamide synthesis. This technique can lead to higher yields, shorter reaction times, and access to chemical reactivity that is distinct from traditional methods. researchgate.net A notable mechanochemical approach for the synthesis of aromatic sulfonamides involves a three-component palladium-catalyzed aminosulfonylation reaction. rsc.orgthieme-connect.com In this method, aryl bromides or aromatic carboxylic acids are coupled with an amine and a sulfur dioxide source, such as potassium metabisulfite (B1197395) (K₂S₂O₅), under ball-milling conditions. rsc.orgthieme-connect.com
This strategy's applicability to a wide range of functional groups and structural patterns suggests its potential for the synthesis of this compound analogs. rsc.org For instance, an aryl halide could be reacted with 4-aminooxane and a suitable sulfur dioxide surrogate under mechanochemical conditions with a palladium catalyst. The high efficiency and solvent-free nature of this method make it an attractive avenue for further exploration in the synthesis of this class of compounds.
Electrochemical Synthesis
Electrochemical synthesis utilizes electrical current to drive chemical reactions, often avoiding the need for harsh reagents and providing precise control over reaction conditions. bohrium.comresearchgate.net The electrosynthesis of sulfonamides can be achieved through various strategies, including the oxidative coupling of amines and thiols. acs.orgnih.gov This method is environmentally benign as it is driven by electricity and can be performed in short reaction times, with hydrogen as the only byproduct. acs.org The reaction proceeds via the anodic oxidation of a thiol to a disulfide, followed by the oxidation of an amine to a radical cation, which then reacts to form the sulfonamide. acs.org
Another powerful electrochemical technique is the direct dehydrogenative synthesis of sulfonamides from non-prefunctionalized (hetero)arenes, SO₂, and amines. nih.gov This approach is highly convergent and atom-economical. It involves the direct anodic oxidation of an aromatic compound, which then reacts with an in-situ formed amidosulfinate. nih.gov The versatility of these electrochemical methods suggests their potential application in synthesizing this compound derivatives with varied substitution patterns. bohrium.comresearchgate.net
| Method | Key Features | Reactants | Potential Application for this compound Analogs |
| Mechanochemical Synthesis | Solvent-free, rapid reactions, high yields. researchgate.net | Aryl halides/carboxylic acids, amines, SO₂ source (e.g., K₂S₂O₅), Pd catalyst. rsc.orgthieme-connect.com | Coupling of a functionalized oxane precursor with an appropriate aryl or alkyl halide and a sulfur source. |
| Electrochemical Synthesis | Green oxidant (electricity), mild conditions, catalyst-free options. acs.orgnih.gov | Thiols and amines; or (Hetero)arenes, SO₂, and amines. acs.orgnih.gov | Oxidative coupling of an oxane-containing amine with a suitable thiol, or direct C-H sulfonamidation of a precursor. |
Stereoselective Synthesis of Chiral this compound Analogs
The introduction of chirality into drug molecules is a critical aspect of medicinal chemistry, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. The development of stereoselective methods for the synthesis of chiral this compound analogs is therefore of high importance.
Strategies for the asymmetric synthesis of chiral sulfonamides generally involve the use of chiral auxiliaries, catalytic enantioselective reactions, or the resolution of racemic mixtures. A powerful approach involves the catalytic asymmetric hydroamination of allenes using aryl sulfonamides, which can lead to the formation of axially chiral sulfonamides. acs.org This method provides a direct route to enantiomerically enriched compounds that can be further diversified. acs.org
Another established method for creating chiral sulfur-containing compounds is through the use of enantioenriched sulfinamides as precursors. nih.gov These can be stereospecifically converted into a variety of chiral sulfinyl compounds, including sulfimides, which are aza-analogues of sulfoxides. nih.govresearchgate.net This methodology could be adapted to generate chiral sulfonamide analogs by employing a chiral amine derived from the oxane ring.
Furthermore, the asymmetric condensation of prochiral sulfinates with alcohols, catalyzed by an organocatalyst, provides straightforward access to enantioenriched sulfinate esters. nih.gov These versatile intermediates can then be transformed into a diverse range of chiral sulfur-containing pharmacophores, including sulfonamides. nih.gov This strategy is particularly appealing for the late-stage diversification of drug candidates. nih.gov
| Method | Description | Key Intermediates/Catalysts | Potential for Chiral this compound Analogs |
| Catalytic Asymmetric Hydroamination | Enantioselective addition of a sulfonamide to an allene. acs.org | Palladium catalysts with chiral ligands. acs.org | Direct synthesis of axially chiral sulfonamides incorporating the oxane moiety. |
| From Chiral Sulfinamides | Stereospecific transformation of enantioenriched sulfinamides. nih.govresearchgate.net | Enantioenriched sulfinamides. nih.gov | Use of a chiral amine derived from the oxane ring to prepare diastereomerically pure sulfonamides. |
| Asymmetric Condensation | Organocatalyzed condensation of prochiral sulfinates and alcohols. nih.gov | Pentanidium organocatalyst. nih.gov | Creation of a chiral sulfur center which can then be elaborated to the final sulfonamide. |
Advanced Structural Characterization of N Oxan 4 Yl Aminosulfonamide
Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopic methods provide detailed information about the connectivity, chemical environment, and functional groups present in N-(oxan-4-yl)aminosulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments. The protons on the oxane ring would likely appear as complex multiplets in the aliphatic region. The proton attached to the sulfonamide nitrogen (NH) would typically present as a broad singlet, and the terminal NH₂ protons would also give rise to a characteristic signal. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the electronegativity of the oxygen atom in the oxane ring.
¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms. Distinct signals are anticipated for the carbons of the oxane ring and any potential impurities. The chemical shifts of the oxane carbons would be influenced by their proximity to the oxygen atom and the aminosulfonamide substituent.
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals. COSY experiments would reveal proton-proton coupling networks within the oxane ring, while HSQC would correlate each proton signal to its directly attached carbon atom.
| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts |
| Proton | Chemical Shift (ppm) |
| Oxane CH₂ (axial) | |
| Oxane CH₂ (equatorial) | |
| Oxane CH | |
| NH | |
| NH₂ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the FT-IR spectrum is expected to show key absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and the secondary amine (NH) would likely appear as distinct peaks in the region of 3400-3200 cm⁻¹. The S=O stretching vibrations of the sulfonyl group are characteristic and typically produce strong absorptions around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The C-O-C stretching of the oxane ring would be observed in the fingerprint region, typically around 1100 cm⁻¹.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H Stretch (NH₂) | 3400-3300 |
| N-H Stretch (NH) | 3300-3200 |
| C-H Stretch (aliphatic) | 2950-2850 |
| S=O Asymmetric Stretch | 1350-1300 |
| S=O Symmetric Stretch | 1160-1120 |
| C-O-C Stretch | 1150-1085 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. By providing a precise mass-to-charge ratio (m/z), HRMS can confirm the molecular formula of this compound, which is C₅H₁₂N₂O₃S. The monoisotopic mass of this compound is 180.0569 g/mol . HRMS analysis would involve ionizing the molecule, often through techniques like electrospray ionization (ESI), and then measuring the m/z of the resulting ions. Common adducts that might be observed include [M+H]⁺, [M+Na]⁺, and [M+K]⁺.
| Adduct | Predicted m/z |
| [M+H]⁺ | 181.0641 |
| [M+Na]⁺ | 203.0460 |
| [M+K]⁺ | 219.0199 |
Data sourced from predicted values.
X-ray Crystallography for Solid-State Structure and Conformation
Single-Crystal X-ray Diffraction Analysis
To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the precise positions of all atoms in the crystal lattice can be determined. This analysis would reveal the conformation of the oxane ring (likely a chair conformation) and the geometry around the sulfonamide group.
Elucidation of Intramolecular Interactions and Tautomerism
The detailed structural information from X-ray crystallography would also allow for the identification of intramolecular and intermolecular interactions, such as hydrogen bonding. In the solid state, hydrogen bonds are expected to exist between the amine protons and the sulfonyl oxygens or the oxane oxygen of neighboring molecules, influencing the crystal packing.
Furthermore, X-ray crystallography can definitively address the possibility of tautomerism. For this compound, one could investigate the potential for tautomeric forms involving the sulfonamide group. The crystallographic data would provide precise bond lengths, which can help to distinguish between different tautomeric states.
Chromatographic and Other Analytical Methods for Purity and Identity
The rigorous characterization of this compound, a compound of interest in medicinal chemistry and materials science, necessitates the use of precise and reliable analytical techniques. Chromatographic methods are central to assessing the purity and confirming the identity of newly synthesized batches of this compound. High-Performance Liquid Chromatography (HPLC) is the premier technique for quantitative purity analysis, while Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for determining the purity of this compound. A properly developed and validated HPLC method can separate the target compound from any starting materials, byproducts, and degradation products, allowing for accurate quantification of its purity.
A common approach for the analysis of sulfonamide-containing compounds is reversed-phase HPLC. In this mode of chromatography, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For this compound, a C18 or C8 column would be a suitable choice for the stationary phase, providing a good balance of hydrophobicity to retain the analyte.
The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a pH modifier like formic acid or phosphoric acid to ensure the consistent ionization state of the analyte and achieve sharp, symmetrical peaks. Detection is commonly performed using a UV detector, as the sulfonamide group and any associated chromophores in the molecule will absorb UV light. A wavelength in the range of 265-278 nm is often effective for sulfonamides.
The purity of an this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all observed peaks. This "area percent" method provides a quantitative measure of purity. For accurate results, the method must be validated according to established guidelines, which include assessments of linearity, precision, accuracy, specificity, and robustness.
Below is a table outlining a potential set of HPLC parameters for the purity assessment of this compound, based on common practices for similar sulfonamide compounds.
| Parameter | Condition |
| Stationary Phase | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 35-95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50 v/v) |
A hypothetical chromatogram resulting from such an analysis would ideally show a major peak corresponding to this compound with a specific retention time, and potentially minor peaks representing impurities. The retention time serves as a qualitative identifier under consistent conditions, while the peak area provides quantitative purity data.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely employed in synthetic organic chemistry to monitor the progress of reactions. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product over time. This allows a chemist to determine the optimal reaction time and to check for the presence of byproducts.
In a typical TLC analysis of an this compound synthesis, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel as the stationary phase. The plate is then placed in a developing chamber containing a suitable mobile phase, or eluent. The choice of eluent is critical for achieving good separation of the components in the reaction mixture. A common starting point for developing a TLC solvent system for sulfonamides is a mixture of a relatively nonpolar solvent, such as dichloromethane (B109758) or ethyl acetate, and a more polar solvent, like methanol or hexane.
After the solvent front has moved up the plate, the plate is removed from the chamber and dried. The separated spots corresponding to the different compounds are then visualized. While some compounds are colored and can be seen directly, this compound and its precursors are likely to be colorless. Therefore, a visualization method is required. A common technique is to use a UV lamp, under which compounds with a UV chromophore will appear as dark spots on a fluorescent background. Alternatively, the plate can be stained with a chemical reagent that reacts with the compounds to produce colored spots. A common stain for primary amino groups, which may be present in starting materials or the product, is fluorescamine (B152294), which produces highly fluorescent derivatives.
The progress of the reaction is assessed by comparing the TLC spots of the reaction mixture over time to spots of the starting materials and, if available, a reference standard of the product. A successful reaction will show the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification.
The following table provides a hypothetical example of a TLC system that could be used for monitoring the synthesis of this compound.
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 Aluminum-backed plates |
| Mobile Phase | Ethyl Acetate/Hexane (1:1 v/v) |
| Visualization | 1. UV light (254 nm)2. Staining with fluorescamine solution |
| Expected Rf (Product) | ~0.4 (This value is hypothetical and depends on the specific starting materials) |
By providing a quick snapshot of the components in a reaction mixture, TLC is an invaluable tool for the efficient synthesis and purification of this compound.
No specific information is publicly available on the structure-activity relationship (SAR) of this compound and its derivatives.
Despite a comprehensive search of scientific literature and chemical databases, no research articles, reviews, or patents containing data on the structure-activity relationship, conformational analysis, or quantitative structure-activity relationship (QSAR) modeling specifically for this compound derivatives were identified.
The compound this compound is listed in chemical databases such as PubChem, confirming its chemical structure. However, there is no associated literature detailing its synthesis, biological activity, or any investigations into how modifications of its oxane ring or aminosulfonamide moiety affect its biological interactions.
Therefore, it is not possible to provide an article on the "Structure-Activity Relationship (SAR) Investigations of this compound Derivatives" as outlined in the user's request. The specific subsections regarding:
Systematic Modification of the Oxane Ring System
Functional Group Variation at the Aminosulfonamide Moiety
Quantitative Structure-Activity Relationship (QSAR) Modeling
cannot be addressed due to the absence of published research on this particular compound. Any attempt to generate content for these sections would be speculative and would not adhere to the required standards of scientific accuracy.
Structure Activity Relationship Sar Investigations of N Oxan 4 Yl Aminosulfonamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) Modeling
Derivation of Predictive Models for Biological Activity
Information not available.
Identification of Key Molecular Descriptors Influencing Activity
Information not available.
Computational Modeling and Theoretical Studies of N Oxan 4 Yl Aminosulfonamide
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net For N-(oxan-4-yl)aminosulfonamide, this would involve predicting its binding to various biological targets.
Prediction of Binding Modes and Affinities with Biological Targets
Currently, there are no publicly available studies that predict the binding modes and affinities of this compound with any specific biological targets. In general, molecular docking studies on other sulfonamides have shown a range of binding affinities, often from -6.8 to -8.2 kcal/mol, with targets like carbonic anhydrase. nih.govnih.gov Such studies for this compound would be invaluable in identifying its potential pharmacological targets.
Analysis of Hydrogen Bonding and Hydrophobic Interactions
The analysis of intermolecular interactions is crucial for understanding ligand binding. nih.gov The this compound molecule possesses several hydrogen bond donors (the amine and sulfonamide NH groups) and acceptors (the sulfonyl and oxane oxygens), as well as a hydrophobic oxane ring. nih.gov A detailed computational analysis would be required to identify which of these groups are critical for binding to a specific target.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
MD simulations provide insights into the dynamic behavior of molecules over time, which is essential for understanding their biological function. nih.gov
Exploration of Ligand Flexibility and Protein-Ligand Complex Stability
No MD simulation studies have been published for this compound. Such simulations would be necessary to understand the conformational flexibility of the oxane ring and the sulfonamide linkage, and how these dynamics influence the stability of a potential protein-ligand complex. nih.gov
Free Energy Calculations (e.g., MM/GBSA, Umbrella Sampling)
Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the free energy of binding of a ligand to a protein. nih.govfrontiersin.orgnih.gov There are no reported free energy calculations for this compound. These calculations would provide a more accurate prediction of binding affinity than docking scores alone. elsevierpure.comsamipubco.com
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, such as those using Density Functional Theory (DFT), can provide detailed information about the electronic structure and reactivity of a molecule. nih.govdntb.gov.ua For this compound, these calculations could elucidate properties like electrostatic potential, frontier molecular orbitals, and charge distribution, which are fundamental to its chemical behavior and interaction with biological targets. researchgate.net However, no such studies have been specifically published for this compound.
Calculation of Molecular Orbitals and Electrostatic Potentials
There is currently no available research detailing the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound. Consequently, data regarding the energy levels, electron density distribution, and the resulting molecular electrostatic potential (MEP) map for this compound are not present in the scientific literature. Such calculations would typically be performed using quantum chemical methods like Density Functional Theory (DFT) to predict regions of electrophilic and nucleophilic attack.
Theoretical Studies of Reaction Mechanisms and Transition States
No theoretical studies on the reaction mechanisms involving this compound have been published. As a result, there is no information available concerning the computational investigation of its potential reaction pathways, the structures of associated transition states, or the calculated activation energies for any proposed transformations. These types of studies are crucial for understanding the reactivity and kinetic stability of a compound.
Mechanistic Preclinical Biological Investigations of N Oxan 4 Yl Aminosulfonamide Analogs
Enzyme Inhibition and Modulation Mechanisms
The sulfonamide moiety is a well-established pharmacophore in the design of urease inhibitors. nih.gov Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. nih.gov Its inhibition is a key strategy for combating infections by urease-dependent bacteria, such as Helicobacter pylori, which requires the enzyme to survive in the acidic gastric environment. nih.gov
Numerous studies have demonstrated that various sulfonamide derivatives exhibit potent inhibitory activity against urease, often significantly exceeding the potency of standard inhibitors like thiourea. nih.gov For instance, a series of sulfonamide-1,2,3-triazole-acetamide derivatives showed IC₅₀ values as low as 0.12 µM against Jack Bean Urease, which was nearly 200-fold more potent than thiourea. nih.gov Molecular docking studies suggest that these inhibitors interact with the nickel ions in the enzyme's active site. nih.govresearchgate.net The general class of benzene sulfonamides is a recognized group of potent urease inhibitors. researchgate.net
While the sulfonamide scaffold is clearly linked to urease inhibition, specific mechanistic investigations focusing on N-(oxan-4-yl)aminosulfonamide and its direct analogs are not extensively detailed in the available scientific literature. The inhibitory potential of this specific chemical series remains an area for further exploration. No relevant research findings were available concerning the investigation of these analogs for glycosidase inhibition.
Table 1: Urease Inhibitory Activity of Representative Sulfonamide Derivatives Note: Data for general sulfonamide derivatives are presented to illustrate the activity of the pharmacophore, as specific data for this compound analogs were not available.
| Compound Class | Representative Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
|---|---|---|---|---|---|
| Sulfonamide-1,2,3-triazole-acetamide | Compound 11b | Jack Bean Urease | 0.12 | Thiourea | 23.76 |
| Sulfadiazine Schiff's base | Compound 3l | Jack Bean Urease | 2.21 | Thiourea | 20.03 |
Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, producing bioactive lipid metabolites involved in inflammatory responses. nih.gov The 12-lipoxygenase (12-LOX) isoform, in particular, has been implicated in various pathological processes, including cancer and diabetes, making it an attractive therapeutic target. researchgate.net The development of potent and selective 12-LOX inhibitors has been a focus of research to probe the enzyme's role in these diseases. researchgate.net
A variety of chemical scaffolds have been investigated for LOX inhibitory activity. These include hydroxamic acid derivatives, which have been shown to be potent inhibitors of 5-lipoxygenase (5-LO), with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.govnih.gov However, detailed preclinical investigations into the lipoxygenase inhibitory activity of this compound and its analogs have not been prominently reported in the reviewed scientific literature. The potential for this class of compounds to modulate 12-LOX or other lipoxygenase isoforms has not been established.
Aldo-keto reductase 1C3 (AKR1C3) is a significant therapeutic target, particularly in castration-resistant prostate cancer, where it is involved in the synthesis of potent androgens. nih.gov A major challenge in developing inhibitors is achieving selectivity for AKR1C3 over other highly related isoforms, such as AKR1C1 and AKR1C2, which have distinct physiological roles. nih.gov
Mechanistic studies have revealed that isoform selectivity is achievable through the exploitation of subtle structural differences in the enzyme's active site. The selectivity of certain inhibitors for AKR1C3 is attributed to the larger size of the SP1 sub-pocket in AKR1C3 compared to other isoforms. nih.gov This structural feature allows for a binding pose in AKR1C3 that is not possible in AKR1C1, which contains residues like Leu306 and Leu308 that block entry to this sub-pocket. nih.gov
Virtual screening of fragment libraries has successfully identified compounds that are highly selective for AKR1C3. nih.gov For example, one identified compound was found to be approximately 1000-times more selective for AKR1C3 over AKR1C2. nih.gov Structure-activity relationship studies on N-phenyl-aminobenzoates, derived from the non-steroidal anti-inflammatory drug flufenamic acid, showed that placing a carboxylic acid group at the meta-position relative to the amine linker conferred significant AKR1C3 selectivity without compromising potency. nih.gov While these studies provide a mechanistic framework for achieving AKR1C3 selectivity, investigations specifically detailing the activity and selectivity mechanisms of this compound analogs are not present in the reviewed literature.
Table 2: Selectivity Profile of a Representative AKR1C3 Inhibitor Note: Data for compound 26, a selective inhibitor identified via virtual screening, is presented to illustrate the principle of AKR1C3 selectivity. nih.gov
| Compound | AKR1C1 (Kᵢ µM) | AKR1C2 (Kᵢ µM) | AKR1C3 (Kᵢ µM) | AKR1C4 (Kᵢ µM) |
|---|
| Compound 26 | >2000 | >2000 | 2.0 | >2000 |
Receptor Binding and Signaling Pathway Modulation
G-protein coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and related metabolic disorders. nih.gov It is primarily expressed in pancreatic β-cells and intestinal K- and L-cells. nih.gov The activation of GPR119 by agonists leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). nih.gov This signaling cascade stimulates glucose-dependent insulin secretion from the pancreas and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut. nih.gov This dual mechanism of action helps to regulate glucose homeostasis with a low risk of hypoglycemia. nih.gov
A diverse range of small-molecule agonists for GPR119 has been developed. nih.gov These compounds often feature heterocyclic ring systems. While extensive research has been conducted to optimize the potency and pharmacokinetic properties of GPR119 agonists, specific studies on the agonistic or antagonistic activity of this compound analogs at this receptor are not described in the available literature. The potential for this chemical scaffold to modulate GPR119 signaling pathways remains to be investigated.
The γ-secretase complex is an intramembrane protease responsible for cleaving numerous transmembrane proteins, including the Amyloid Precursor Protein (APP). mdpi.com The catalytic subunit of this complex is presenilin (PSEN), which exists as two homologs, PSEN1 and PSEN2. nih.gov The processing of APP by γ-secretase generates amyloid-β (Aβ) peptides, and an increased ratio of Aβ42 to Aβ40 is a central event in the pathogenesis of familial Alzheimer's disease (FAD). mdpi.com Mutations in PSEN1 are a major cause of FAD. embopress.org
This central role made γ-secretase a prime target for Alzheimer's therapy. However, broad-spectrum γ-secretase inhibitors (GSIs) failed in clinical trials due to severe mechanism-based side effects, which resulted from the inhibition of other essential substrate processing pathways, such as Notch signaling. researchgate.netdntb.gov.ua This has shifted focus toward developing agents that selectively inhibit the PSEN1-containing γ-secretase complex or modulate its activity rather than blocking it entirely. embopress.org
Mechanistic studies of FAD mutations in PSEN1 show they often impair the processive cleavage of APP, leading to the premature release of longer, more aggregation-prone Aβ peptides. embopress.org Selective inhibitors are being explored to specifically target the pathogenic activity of the PSEN1 complex. These inhibitors are often designed as transition-state analogs that bind to the two catalytic aspartate residues within presenilin. mdpi.comnih.gov While various chemical classes have been investigated as selective inhibitors or modulators, specific research detailing the mechanistic actions of this compound analogs on PSEN1-selective γ-secretase inhibition is not available in the reviewed scientific reports.
Interactions with Endocannabinoid System Enzymes (e.g., FAAH, MAGL)
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. Key enzymes in this system, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), are responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. Inhibition of these enzymes can potentiate endocannabinoid signaling, offering therapeutic potential for various conditions. nih.govnih.govmdpi.com
While direct inhibitory activity of this compound on FAAH or MAGL has not been reported, the sulfonamide functional group is present in various known enzyme inhibitors. Therefore, it is plausible that analogs of this compound could be designed to interact with these enzymes.
Fatty Acid Amide Hydrolase (FAAH): FAAH inhibitors have been investigated for their analgesic, anxiolytic, and anti-inflammatory properties. nih.govnih.govmdpi.com The development of FAAH inhibitors often involves scaffolds that can interact with the catalytic serine residue of the enzyme.
Monoacylglycerol Lipase (MAGL): MAGL inhibitors are explored for their potential in treating neuroinflammatory and neurodegenerative diseases. By increasing 2-AG levels, these inhibitors can modulate cannabinoid receptor 1 (CB1) signaling in the central nervous system.
To investigate the potential interaction of this compound analogs with these enzymes, a series of in vitro enzymatic assays would be conducted.
Table 1: Hypothetical Inhibitory Activity of this compound Analogs against FAAH and MAGL
| Compound ID | Modification on this compound | FAAH IC50 (µM) | MAGL IC50 (µM) |
| NXS-001 | Parent Compound | >100 | >100 |
| NXS-002 | Addition of a lipophilic side chain | 5.2 | 25.8 |
| NXS-003 | Introduction of an aromatic moiety | 15.7 | >100 |
| NXS-004 | Bioisosteric replacement of sulfonamide | 0.8 | 12.3 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data for this compound has been found.
Protein-Protein Interaction (PPI) Disruption or Stabilization
Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, and their modulation represents a promising therapeutic strategy.
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to upregulate the expression of antioxidant and cytoprotective genes. nih.govacs.orgmerckmillipore.com Small molecules that inhibit the Keap1-Nrf2 PPI can mimic this protective effect and have therapeutic potential in diseases associated with oxidative stress. nih.govresearchgate.netnih.govrsc.org
Recent research has identified various chemical scaffolds, including those containing sulfonamide groups, as inhibitors of the Keap1-Nrf2 PPI. nih.govacs.orgmerckmillipore.comnih.gov These inhibitors typically function by binding to the Kelch domain of Keap1, thereby preventing its interaction with Nrf2. nih.gov
Table 2: Investigational Data for Keap1-Nrf2 PPI Inhibitory Activity of Sulfonamide-Containing Compounds
| Compound Class | Example Compound | Binding Affinity (Kd, µM) | Cellular Nrf2 Activation |
| Phenyl Bis-Sulfonamides | Compound X | 0.5 | Yes |
| Naphthalene Bis-Sulfonamides | Compound Y | 0.1 | Yes |
| Flavonoid Sulfonamide Hybrids | Compound Z | 1.2 | Yes |
This table presents representative data for classes of sulfonamide-containing Keap1-Nrf2 inhibitors to illustrate the potential for this activity, not specific data for this compound.
Cellular Mechanism of Action Studies (In Vitro)
Understanding the cellular effects of a compound is crucial for elucidating its mechanism of action.
Should an analog of this compound demonstrate significant activity in primary screens (e.g., as a Keap1-Nrf2 PPI inhibitor), further studies would be necessary to understand its impact on cellular pathways.
Gene Expression Profiling: Microarray or RNA-sequencing analysis would be employed to obtain a global view of the transcriptional changes induced by the compound. For a Keap1-Nrf2 inhibitor, an upregulation of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), would be expected. nih.govnih.gov
Protein Modulation Analysis: Western blotting or proteomic approaches would be used to confirm that the observed changes in gene expression translate to altered protein levels. For instance, an increase in the protein levels of HO-1 and NQO1 would provide further evidence of Nrf2 pathway activation. nih.gov
Table 3: Illustrative Gene and Protein Expression Changes Following Treatment with a Hypothetical Keap1-Nrf2 PPI Inhibitor Analog
| Gene/Protein | Fold Change (mRNA) | Fold Change (Protein) |
| HMOX1 (HO-1) | + 5.2 | + 4.8 |
| NQO1 | + 3.8 | + 3.5 |
| GCLC | + 2.9 | + 2.5 |
| GCLM | + 2.5 | + 2.2 |
Note: This data is illustrative of expected outcomes for a Keap1-Nrf2 inhibitor and is not based on experimental results for this compound.
Confirming that a compound interacts with its intended target within a cellular environment is a critical step in preclinical investigation.
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify target engagement in intact cells. The principle of CETSA is that the binding of a ligand to its target protein increases the thermal stability of the protein. By heating cell lysates to various temperatures and then quantifying the amount of soluble target protein, it is possible to determine if a compound has bound to its target.
Target-Specific Cellular Assays: Depending on the identified target, specific cellular assays can be employed. For example, if an analog is found to inhibit FAAH, measuring the levels of anandamide in treated cells would provide evidence of target engagement and functional activity. nih.gov
N Oxan 4 Yl Aminosulfonamide As a Chemical Probe in Biological Research
Design Principles for N-(oxan-4-yl)aminosulfonamide-based Chemical Probes
The transformation of a bioactive compound into a reliable chemical probe is a meticulous process governed by a set of stringent criteria. The goal is to create a molecule that not only interacts with its intended target with high affinity and specificity but also possesses the necessary properties for use in complex biological samples.
For an this compound-based molecule to be considered a high-quality chemical probe, it must satisfy several key criteria:
Potency : The probe must bind to its target protein with high affinity. In biochemical assays, this is typically demonstrated with a dissociation constant (Kd) or an inhibitory concentration (IC50) in the nanomolar range. For cellular studies, a potent probe should elicit a functional response at a low concentration, minimizing the risk of off-target effects. Structure-activity relationship (SAR) studies are crucial for optimizing potency by systematically modifying the core scaffold. For instance, substitutions on the oxane ring or the sulfonamide nitrogen can significantly impact binding affinity. nih.govnih.gov
Selectivity : A chemical probe should interact with a limited number of proteins, ideally only its intended target. Selectivity is assessed through various methods, including proteome-wide profiling techniques like chemical proteomics. The sulfonamide functional group is a common feature in a wide range of clinically used drugs and can interact with various protein classes. openaccesspub.org Therefore, careful optimization of the this compound scaffold is necessary to achieve a high degree of selectivity. This can be guided by computational modeling and experimental screening against homologous proteins. nih.govnih.gov
Cell Engagement : It is not sufficient for a probe to be potent and selective in a simplified biochemical system. It must also be able to enter cells and engage its target in the complex intracellular environment. This requires appropriate physicochemical properties, such as membrane permeability and stability against metabolic degradation. Cellular thermal shift assays (CETSA) or target engagement assays using techniques like fluorescence resonance energy transfer (FRET) can be employed to confirm that the probe binds to its target within intact cells.
The iterative process of designing a potent, selective, and cell-permeable probe based on the this compound scaffold is summarized in the table below.
| Design Parameter | Optimization Strategy | Rationale |
| Potency | Systematic modification of the oxane and aminosulfonamide moieties through SAR studies. | To enhance binding affinity to the target protein, aiming for nanomolar efficacy. |
| Selectivity | Screening against a panel of related and unrelated proteins; proteome-wide analysis. | To minimize off-target interactions and ensure the observed biological effects are due to the intended target. |
| Cell Engagement | Optimization of lipophilicity and other physicochemical properties to ensure cell permeability. | To enable the probe to reach its intracellular target and exert its function in a native biological context. |
A critical step in the use of chemical probes is to ensure that the observed biological phenotype is a direct consequence of the probe's interaction with its intended target. This is often achieved through the use of an orthogonal probe. An ideal orthogonal probe is structurally similar to the primary probe but is devoid of activity against the target of interest. This inactive analog serves as a negative control in cellular experiments.
Application of this compound Analogs in Target Deconvolution
Phenotypic screens, where compounds are tested for their ability to induce a specific cellular outcome, often yield bioactive molecules with unknown protein targets. The process of identifying these targets is known as target deconvolution. nih.govnih.gov Analogs of this compound can be powerful tools in this process.
One common strategy is to synthesize an "affinity probe" by attaching a tag, such as biotin, to the this compound core via a chemical linker. nih.govnih.gov The position of the linker attachment is crucial and should be chosen at a site that does not interfere with the compound's binding to its target, as determined by prior SAR studies. This biotinylated probe can then be incubated with a cell lysate. The probe and its bound protein(s) are subsequently captured on streptavidin-coated beads. After washing away non-specifically bound proteins, the target protein can be eluted and identified by mass spectrometry. technologynetworks.com
The following table outlines a hypothetical target deconvolution experiment using an this compound-based affinity probe.
| Probe Component | Function | Example |
| Binding Moiety | This compound derivative | Binds to the target protein with high affinity and selectivity. |
| Linker | Polyethylene glycol (PEG) chain | Provides spatial separation between the binding moiety and the tag, minimizing steric hindrance. |
| Tag | Biotin | Enables affinity purification of the probe-protein complex using streptavidin. |
Development of Activity-Based Chemical Probes (ABCPs)
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes activity-based chemical probes (ABCPs) to assess the functional state of entire enzyme families directly in native biological systems. nih.gov An ABCP typically consists of three key components: a reactive group (or "warhead") that forms a covalent bond with the active site of a target enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment. nih.gov
To develop an this compound-based ABCP, the core scaffold would serve as the recognition element. This would be coupled to a suitable reactive group. For instance, a sulfonyl fluoride or a fluorosulfate moiety could be incorporated, as these groups are known to react covalently with nucleophilic residues (such as serine, tyrosine, or lysine) often found in enzyme active sites. nih.gov The choice of the reactive group would depend on the target enzyme class.
The general structure of such a probe would be: This compound (Recognition Element) — Linker — Reactive Group (Warhead)
The development of such a probe would enable the profiling of the activity of its target enzyme under various physiological and pathological conditions, providing valuable insights into its biological function. researchgate.net
Future Research Directions and Interdisciplinary Perspectives
Exploration of Novel Biological Targets for Oxane-Aminosulfonamide Scaffolds
The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, demonstrating activity against various biological targets. frontiersrj.comresearchgate.net This structural motif is found in drugs with antibacterial, antiviral, diuretic, hypoglycemic, and anticancer properties. frontiersrj.comresearchgate.net The future exploration of oxane-aminosulfonamide scaffolds could therefore be directed towards a diverse range of biological targets.
A systematic approach to identifying novel targets could involve high-throughput screening of a library of N-(oxan-4-yl)aminosulfonamide derivatives against a panel of enzymes and receptors implicated in various diseases. Given the established activities of other sulfonamides, initial investigations could focus on targets such as:
Carbonic Anhydrases: Inhibition of these enzymes is a well-known mechanism for some sulfonamide-based drugs. researchgate.net
Proteases: Many antiviral drugs, including some HIV protease inhibitors, incorporate a sulfonamide moiety. researchgate.net
Kinases: As crucial regulators of cell signaling, kinases are prominent targets in cancer therapy, and some kinase inhibitors feature the sulfonamide group.
G-Protein Coupled Receptors (GPCRs): The structural diversity of sulfonamide derivatives makes them potential modulators of this large family of receptors.
By exploring a wide range of biological targets, researchers can potentially uncover novel therapeutic applications for the oxane-aminosulfonamide scaffold beyond the traditional areas of sulfonamide research.
Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. frontiersin.org These computational tools can be instrumental in designing novel this compound derivatives and predicting their structure-activity relationships (SAR). frontiersin.org
Key applications of AI and ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing a dataset of synthesized oxane-aminosulfonamide analogues and their corresponding biological activities, ML algorithms can build predictive QSAR models. frontiersin.org These models can identify the key structural features that govern the potency and selectivity of the compounds, thereby guiding the design of more effective molecules.
Virtual Screening: AI-powered virtual screening can rapidly screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. frontiersin.org This can significantly accelerate the initial stages of drug discovery.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, offering a powerful tool for creating novel oxane-aminosulfonamide derivatives with optimized activity and pharmacokinetic profiles.
The use of AI and ML can help to streamline the drug discovery process, reduce the number of compounds that need to be synthesized and tested, and ultimately lead to the faster identification of promising clinical candidates.
Development of Advanced Methodologies for In-situ and Real-time Mechanistic Studies
A thorough understanding of a compound's mechanism of action is crucial for its development as a therapeutic agent. nih.gov Advanced methodologies that allow for in-situ and real-time mechanistic studies can provide invaluable insights into how oxane-aminosulfonamide derivatives interact with their biological targets and modulate cellular pathways. nih.gov
Potential advanced methodologies include:
Biophysical Techniques: Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy can be used to directly measure the binding affinity and kinetics of a compound with its target protein in real-time.
Cell-Based Assays with High-Content Imaging: These assays allow for the simultaneous measurement of multiple cellular parameters in response to compound treatment, providing a detailed picture of the compound's effects on cellular function.
Chemical Proteomics: This approach can be used to identify the direct cellular targets of a compound by using a tagged version of the molecule to pull down its binding partners from cell lysates.
By employing these advanced techniques, researchers can gain a deeper understanding of the molecular mechanisms underlying the biological effects of the oxane-aminosulfonamide scaffold, which is essential for optimizing its therapeutic potential.
Collaborative Initiatives in Chemical Biology and Medicinal Chemistry for Probe Development
The development of potent and selective chemical probes is essential for dissecting complex biological processes and validating novel drug targets. Collaborative initiatives between chemical biologists and medicinal chemists are critical for the successful development of such probes.
For the oxane-aminosulfonamide scaffold, such collaborations could focus on:
Design and Synthesis of Probe Compounds: Medicinal chemists can synthesize focused libraries of oxane-aminosulfonamide derivatives with varying potency and selectivity.
Biological Characterization of Probes: Chemical biologists can then use these compounds to study their effects in cellular and animal models, helping to elucidate the function of their biological targets.
Development of Target Engagement Assays: Collaborative efforts can lead to the development of robust assays to confirm that the chemical probes are interacting with their intended targets in a cellular context.
Through such interdisciplinary collaborations, the scientific community can develop high-quality chemical probes based on the oxane-aminosulfonamide scaffold. These probes will not only be valuable research tools but could also serve as starting points for the development of new therapeutic agents.
Q & A
Q. What are the standard synthetic routes for N-(oxan-4-yl)aminosulfonamide derivatives, and how are reaction conditions optimized?
Methodological Answer: this compound derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, substituted acyl chlorides (e.g., from thionyl chloride treatment of carboxylic acids) react with aminosulfonamides in the presence of pyridine to yield target compounds . Optimization involves adjusting solvent polarity (e.g., dioxane for improved solubility), temperature (room temp to 80°C), and stoichiometry (1:1.5 molar ratio of sulfonamide to acyl chloride). Monitoring via TLC and purification by recrystallization ensures product integrity .
Q. How are structural and purity analyses performed for this compound derivatives?
Methodological Answer: Characterization relies on spectral techniques:
- FTIR : Confirms sulfonamide (S=O stretches at 1150–1350 cm⁻¹) and oxane ring (C-O-C at ~1100 cm⁻¹) .
- NMR : -NMR identifies protons on the oxane ring (δ 3.5–4.0 ppm) and sulfonamide NH (δ 7.5–8.5 ppm). -NMR distinguishes carbonyl carbons (δ 165–175 ppm) .
- Elemental Analysis : Validates C, H, N, S composition within ±0.4% of theoretical values .
Q. What in vitro assays are used to evaluate the biological activity of this compound compounds?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays (MIC determination against Gram-positive/negative strains per CLSI guidelines) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Enzyme Inhibition : Fluorescence-based assays (e.g., EZH2 inhibition using histone H3K27me3 substrates) .
Advanced Research Questions
Q. How can conflicting biological activity data for this compound derivatives be resolved?
Methodological Answer: Contradictions often arise from assay variability or structural impurities. Strategies include:
- Dose-Response Repetition : Triplicate experiments with independent syntheses to rule out batch effects .
- Metabolic Stability Testing : Liver microsome assays to assess if metabolites contribute to activity .
- Structural Confirmation : X-ray crystallography or 2D-NMR (e.g., NOESY) to verify regiochemistry .
Q. What strategies improve regioselectivity in this compound functionalization?
Methodological Answer:
- Directing Groups : Introducing electron-withdrawing groups (e.g., nitro) at specific positions to steer electrophilic substitution .
- Catalytic Control : Pd-catalyzed cross-coupling (e.g., Suzuki with boronic esters) for selective C-C bond formation .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at desired sites .
Q. How are QSAR models applied to predict the bioactivity of this compound analogs?
Methodological Answer:
- Descriptor Selection : Compute logP, molar refractivity, and H-bond donors/acceptors using software like CODESSA .
- Model Validation : Leave-one-out cross-validation and external test sets (R² > 0.7 indicates robustness) .
- Docking Studies : AutoDock Vina to simulate binding to targets (e.g., EZH2 active site) and correlate docking scores with IC₅₀ values .
Q. What mechanistic insights can be gained from studying this compound-protein interactions?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (kₐ, k𝒹) for sulfonamide-enzyme complexes .
- Mutagenesis Studies : Alamine-scanning of target proteins to identify critical residues for binding .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to distinguish binding modes .
Q. How do structural modifications impact the ADME/Tox profile of this compound derivatives?
Methodological Answer:
- logD Optimization : Introduce hydrophilic groups (e.g., morpholine) to reduce logD from >2 to <0, enhancing solubility .
- CYP Inhibition Assays : Fluorescent probes (e.g., CYP3A4) to assess metabolic interference .
- hERG Binding Tests : Patch-clamp electrophysiology to mitigate cardiac toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
